molecular formula C10H7ClN2O B13081080 8-Chloroquinoline-2-carboxamide

8-Chloroquinoline-2-carboxamide

Cat. No.: B13081080
M. Wt: 206.63 g/mol
InChI Key: AYOZFOSESMHWGH-UHFFFAOYSA-N
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Description

8-Chloroquinoline-2-carboxamide is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoline-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis often begins with 8-chloroquinoline.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroquinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Chloroquinoline-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloroquinoline-2-carboxamide involves its interaction with molecular targets such as protein kinases. It inhibits the activity of these kinases, which are crucial for cell survival and proliferation. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells. The compound also affects various signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the chloro and carboxamide groups, which enhance its chemical reactivity and potential therapeutic applications. Its ability to inhibit specific protein kinases makes it a promising candidate for anticancer research .

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

8-chloroquinoline-2-carboxamide

InChI

InChI=1S/C10H7ClN2O/c11-7-3-1-2-6-4-5-8(10(12)14)13-9(6)7/h1-5H,(H2,12,14)

InChI Key

AYOZFOSESMHWGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2)C(=O)N

Origin of Product

United States

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